13,14-Dihydro-15-keto-PGE2
Overview
Description
Synthesis Analysis
13,14-Dihydro-15-keto-PGE2 is synthesized from PGE2 through enzymatic and non-enzymatic pathways. The enzymatic reduction of the 13,14-double bond and oxidation of the 15-hydroxyl group are key steps. The formation of 13,14-dihydro-15-keto-PGE2 involves the action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin Δ13-reductase. This sequence ensures the generation of a compound that is more reflective of PGE2 biosynthesis in physiological conditions than measurements of PGE2 itself, as PGE2 can be artifactually generated during sample handling.
Molecular Structure Analysis
The molecular structure of 13,14-Dihydro-15-keto-PGE2 includes a cyclopentane ring, a keto group at the 15th carbon, and a reduced double bond between carbons 13 and 14. This structure contributes to its relative stability and functional role in biological systems. Spectroscopic methods, such as FTIR, have been employed to study intramolecular hydrogen bonding, revealing structure-activity relationships critical for understanding its bioactivity.
Chemical Reactions and Properties
13,14-Dihydro-15-keto-PGE2 undergoes several chemical reactions, including dehydration and cyclization, influenced by factors such as pH and the presence of albumin. At alkaline pH or in the presence of albumin, it can rearrange into a stable bicyclic degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2. These reactions highlight the compound's chemical instability under certain conditions and its propensity to form various derivatives.
Physical Properties Analysis
The physical properties of 13,14-Dihydro-15-keto-PGE2, such as solubility and stability, are crucial for its biological function and analysis. It exhibits specific behavior in different environments, affected by pH, temperature, and the presence of proteins like albumin. These factors are essential for designing experimental protocols and understanding the compound's role in physiological and pathological processes.
Chemical Properties Analysis
The chemical properties of 13,14-Dihydro-15-keto-PGE2, including its reactivity and interaction with biological molecules, are significant for its biological activities. Its interactions with proteins and receptors, and its ability to undergo further metabolic transformations, are areas of ongoing research. Understanding these properties is vital for elucidating its mechanisms of action and potential therapeutic applications.
For detailed information and further exploration of 13,14-Dihydro-15-keto-PGE2, the following references provide extensive insights into its synthesis, molecular structure, chemical reactions, and properties:
- Fitzpatrick et al. (1980) discuss the stability and decomposition kinetics of 13,14-Dihydro-15-keto-PGE2, highlighting the influence of pH, temperature, and albumin on its decomposition pathways (Fitzpatrick et al., 1980).
- Granström and Kindahl (1980) provide a method for the radioimmunologic determination of 13,14-Dihydro-15-keto-PGE2, emphasizing its chemical instability and the development of a stable bicyclic degradation product for reliable assays (Granström & Kindahl, 1980).
- Takasuka and Yamakawa (1995) explore the FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins, providing insights into the structure-activity relationships of 13,14-Dihydro-15-keto-PGE2 (Takasuka & Yamakawa, 1995).
Scientific Research Applications
1. Neuromuscular Synapses Regeneration
- Application Summary: 13,14-Dihydro-15-keto-PGE2 is a metabolite of PGE2 and plays a role in the regeneration of neuromuscular synapses after acute and chronic denervation. This is achieved by inhibiting the gerozyme 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that degrades prostaglandin E2 (PGE2) to 13,14-dihydro-15-keto-PGE2 .
- Methods of Application: The application involves treating mice with a small-molecule inhibitor of 15-PGDH. This promotes the regeneration of motor axons and formation of neuromuscular synapses, leading to an acceleration in recovery of force after an acute nerve crush injury .
- Results: In aged mice with chronic denervation of muscles, treatment with the 15-PGDH inhibitor increased motor neuron viability and restored neuromuscular junctions and function. These presynaptic changes synergized with previously reported muscle tissue remodeling to result in a marked increase in the strength of aged muscles .
2. Prostaglandin E2 Detection
- Application Summary: 13,14-Dihydro-15-keto-PGE2 is used as a marker in the detection and quantification of Prostaglandin E2 (PGE2) levels in biological samples. This is because PGE2 is rapidly metabolized in vivo by the prostaglandin 15 dehydrogenase pathway (15 hydroxy PGDH) to the inactive metabolite 13,14-dihydro-15-keto PGE2 .
- Methods of Application: The method involves a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed to detect and quantify the level of human prostaglandin E2 in biological samples .
- Results: The assay provides a quantitative measure of PGE2 levels in the sample, which can be used for various research applications .
3. Therapeutic Target for Gitelman Syndrome
- Application Summary: Gitelman syndrome (GS) is an inherited autosomal recessive salt-losing renal tubulopathy. Higher urinary PGEM levels indicated more severe clinical manifestations and dysfunction of the sodium-chloride co-transporter (NCC) in GS patients .
- Methods of Application: The study involved GS patients diagnosed by SLC12A3 gene sequencing. Plasma and 24-h urine samples as well as the clinical data were collected at admission. PGE2 and PGEM levels were detected in plasma and urine samples by enzyme immunoassays .
- Results: Higher urinary PGEM levels indicated more severe clinical manifestations and NCC dysfunction in GS patients. COX2 inhibition might be a potential therapeutic target in GS patients with elevated PGEM levels .
4. Pregnancy and Labor
- Application Summary: Levels of 13,14-dihydro-15-keto PGE2 are increased in the plasma of women in the third trimester of pregnancy and in women during and immediately after labor .
- Methods of Application: This application involves monitoring the levels of 13,14-dihydro-15-keto PGE2 in the plasma of pregnant women and women in labor .
- Results: The increased levels of 13,14-dihydro-15-keto PGE2 could potentially be used as a biomarker for the progression of pregnancy and the onset of labor .
5. Cancer Research
- Application Summary: Levels of 13,14-dihydro-15-keto PGE2 levels are decreased in tumor tissue compared to adjacent non-cancerous tissue isolated from patients with non-small cell lung cancer (NSCLC) .
- Methods of Application: This application involves comparing the levels of 13,14-dihydro-15-keto PGE2 in tumor tissue and adjacent non-cancerous tissue in patients with NSCLC .
- Results: The decreased levels of 13,14-dihydro-15-keto PGE2 in tumor tissue could potentially be used as a biomarker for the presence and progression of NSCLC .
6. Vasodilation
- Application Summary: 13,14-Dihydro-15-keto-PGE2 has been found to be a potent vasodilator, which means it can increase regional peripheral blood flow .
- Methods of Application: This application involves the administration of 13,14-Dihydro-15-keto-PGE2 to subjects and monitoring changes in blood flow .
- Results: The increased blood flow can have various physiological effects and potential therapeutic applications, particularly in conditions where improved blood flow is beneficial .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMXIQZWPZMNQ-XYYGWQPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869647 | |
Record name | Prostaglandin EM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
13,14-Dihydro-15-keto-PGE2 | |
CAS RN |
363-23-5 | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Keto-13,14-dihydroprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin EM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin� E2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13,14-Dihydro-15-keto-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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